AChE-IN-15

Cholinesterase Inhibition Alzheimer's Disease Multi-target Drug Design

Select AChE-IN-15 as a multi-target-directed ligand (MTDL) for Alzheimer's research. A rationally designed apigenin-rivastigmine hybrid, it reversibly inhibits huAChE/huBChE (IC50=6.8/16.1μM) while providing antioxidant activity, metal chelation, and inhibition of Cu²⁺-mediated Aβ aggregation. Validated in vivo with BBB penetration and a high safety margin (LD₀>2000 mg/kg). Ideal for modeling multifactorial AD pathology.

Molecular Formula C23H24N2O7
Molecular Weight 440.4 g/mol
Cat. No. B12408525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAChE-IN-15
Molecular FormulaC23H24N2O7
Molecular Weight440.4 g/mol
Structural Identifiers
SMILESCCN(C)C(=O)OC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC(=O)N(C)CC)O
InChIInChI=1S/C23H24N2O7/c1-5-24(3)22(28)30-15-9-7-14(8-10-15)19-13-18(27)21-17(26)11-16(12-20(21)32-19)31-23(29)25(4)6-2/h7-13,26H,5-6H2,1-4H3
InChIKeyHVXLNJOMSHCFDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AChE-IN-15: A Multi-Target-Directed Ligand (MTDL) for Alzheimer's Disease Research


AChE-IN-15, also referred to as Compound 3d, is a rationally designed, multi-target-directed ligand (MTDL) that functions as a reversible inhibitor of both human acetylcholinesterase (huAChE) and butyrylcholinesterase (huBChE) [1]. The compound is a synthetic hybrid derived from the natural flavonoid apigenin and the approved drug rivastigmine [1]. Beyond cholinesterase inhibition, its defining characteristic is a polypharmacological profile encompassing antioxidant, metal-chelating, and anti-amyloid-beta (Aβ) aggregation properties, all of which are critical pathways implicated in Alzheimer's disease (AD) pathogenesis [1].

Why AChE-IN-15 Cannot Be Replaced by Standard Cholinesterase Inhibitors or Monofunctional Antioxidants


Unlike classical, single-target AChE inhibitors (e.g., donepezil) or standalone antioxidants, AChE-IN-15 is a product of a multi-target-directed ligand (MTDL) design strategy, making it functionally distinct and non-interchangeable [1]. A standard cholinergic drug would fail to address the parallel oxidative stress and metal-ion-mediated Aβ aggregation cascades inherent to AD pathology. Substituting AChE-IN-15 with a generic compound like rivastigmine or a simple flavonoid would result in the complete loss of its unique, quantifiable activities against multiple AD hallmarks, which are substantiated in head-to-head assays below [1].

AChE-IN-15 Quantitative Differentiation Evidence: Head-to-Head Comparisons and Multi-Target Data


AChE-IN-15 vs. Parent Compound Rivastigmine: Balanced Cholinesterase Inhibition Profile

AChE-IN-15 demonstrates a balanced and equipotent inhibition profile for both human acetylcholinesterase (huAChE) and butyrylcholinesterase (huBChE), a key differentiator from the parent compound rivastigmine [1]. While rivastigmine exhibits a strong preference for BuChE (IC50 = 0.037 μM) over AChE (IC50 = 4.3 μM), AChE-IN-15 provides a more balanced inhibition (IC50 = 6.8 μM for huAChE and 16.1 μM for huBChE). This is crucial in advanced AD, where BuChE levels rise and assume a greater role in acetylcholine hydrolysis [1].

Cholinesterase Inhibition Alzheimer's Disease Multi-target Drug Design

Potent Antioxidant Capacity vs. Trolox Standard

AChE-IN-15 possesses significant, quantifiable antioxidant activity, an attribute absent in standard cholinesterase inhibitors like donepezil or rivastigmine [1]. Its potency is directly comparable to the vitamin E analog Trolox, with an Oxygen Radical Absorbance Capacity (ORAC) value of 1.3 Trolox equivalents, indicating it is 30% more effective as a peroxyl radical scavenger than the standard antioxidant control [1].

Oxidative Stress Neuroprotection Multi-target Drug Design

Superior Anti-Amyloid Aggregation Activity vs. Metal-Induced Controls

AChE-IN-15 demonstrates a strong, quantifiable ability to inhibit and disaggregate Aβ1-42 fibrils, a function not possessed by classic AChE inhibitors [1]. At a concentration of 25 μM, it inhibits Cu²⁺-mediated Aβ1-42 aggregation by 78.9%, significantly outperforming its inhibition of self-mediated aggregation (77.9%) and also exhibiting disaggregation of pre-formed Cu²⁺-mediated fibrils by 64.6% [1].

Amyloid-beta Aggregation Metal Chelation Alzheimer's Disease

In Vivo Cognitive Efficacy: Reversal of Scopolamine-Induced Amnesia

In a direct behavioral model, AChE-IN-15 demonstrates functional in vivo efficacy that is comparable to the standard of care, rivastigmine [1]. In a scopolamine-induced memory impairment model in mice, treatment with AChE-IN-15 (5-20 mg/kg, i.g.) reversed cognitive deficits. Performance in the Morris water maze was comparable to the group treated with the positive control, rivastigmine (3 mg/kg, i.g.), indicating significant cognitive improvement [1].

In Vivo Efficacy Cognitive Impairment Alzheimer's Disease

Favorable Preliminary Safety Profile vs. Common AD Therapeutics

AChE-IN-15 exhibits a promising safety window in preliminary in vivo studies, a crucial differentiator from first-generation AChE inhibitors like tacrine, which are known for hepatotoxicity [1]. In acute toxicity studies, AChE-IN-15 showed no obvious signs of toxicity or mortality in mice at a single oral dose of up to 2000 mg/kg, and it also demonstrated hepatoprotective activity in vitro, contrasting sharply with the known hepatotoxicity liabilities of certain older AChE inhibitors [1].

Acute Toxicity Drug Safety Preclinical Development

AChE-IN-15 Optimal Research and Procurement Application Scenarios


Scenario 1: Advanced Multi-Target Alzheimer's Disease Modeling

Procure AChE-IN-15 for studies where modeling the complex, multi-factorial nature of AD is paramount. Its quantifiable activity across three key pathological pathways—cholinergic dysfunction (IC50 = 6.8/16.1 μM), oxidative stress (ORAC = 1.3 eq), and amyloid aggregation (78.9% inhibition)—makes it an ideal tool for investigating disease-modifying strategies or the interplay of these systems [1].

Scenario 2: Investigating Metal-Ion Dyshomeostasis in Neurodegeneration

AChE-IN-15 is a superior choice for research focusing on the role of biometals (e.g., Cu²⁺) in Aβ aggregation and oxidative injury. Its demonstrated ability to act as a selective metal chelator and its superior inhibition of Cu²⁺-mediated Aβ aggregation (78.9%) provide a specific, chemical tool to probe this niche, which is unaddressed by standard AChE inhibitors [1].

Scenario 3: In Vivo Efficacy Studies Requiring a Safe and BBB-Penetrant Multi-Target Agent

Select AChE-IN-15 for in vivo studies in rodent or zebrafish models of cognitive impairment. It offers a validated, multi-target mechanism combined with favorable drug-like properties, including in vitro BBB penetration, a high acute safety margin (LD₀ > 2000 mg/kg), and proven efficacy in reversing scopolamine-induced amnesia at a performance level comparable to rivastigmine [1].

Scenario 4: Comparative Pharmacology and Multi-Target Drug Discovery

Use AChE-IN-15 as a benchmark multi-target-directed ligand (MTDL) in comparative studies or drug discovery programs. It serves as a well-characterized, data-rich reference standard for evaluating new molecules that aim to inhibit AChE while also providing ancillary antioxidant and anti-aggregation benefits, thereby aiding in the identification of true multi-functional candidates [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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